
benzene-1,3-dicarboxylic acid;hexane-1,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene-1,3-dicarboxylic acid;hexane-1,6-diamine is a compound formed by the combination of benzene-1,3-dicarboxylic acid and hexane-1,6-diamine. Benzene-1,3-dicarboxylic acid, also known as isophthalic acid, is a dicarboxylic acid with the formula C8H6O4. Hexane-1,6-diamine, also known as hexamethylenediamine, is a diamine with the formula C6H16N2. This compound is significant in the production of polyamides, such as Nylon 6,6, which are widely used in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,3-dicarboxylic acid;hexane-1,6-diamine typically involves a condensation reaction between benzene-1,3-dicarboxylic acid and hexane-1,6-diamine. This reaction is carried out under controlled conditions, often in the presence of a catalyst, to facilitate the formation of the amide bond. The reaction can be represented as follows:
C8H6O4+C6H16N2→Polyamide+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization processes. The reactants are typically heated to high temperatures to promote the condensation reaction, and the resulting polyamide is then processed into fibers or other forms for various applications.
化学反应分析
Types of Reactions
Benzene-1,3-dicarboxylic acid;hexane-1,6-diamine undergoes several types of chemical reactions, including:
Condensation Reactions: Formation of polyamides through the reaction of carboxylic acid groups with amine groups.
Hydrolysis: Breakdown of the polyamide into its monomeric components in the presence of water and acid or base catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in industrial applications.
Common Reagents and Conditions
Catalysts: Common catalysts include acids or bases that facilitate the condensation reaction.
Solvents: Organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to dissolve the reactants and control the reaction environment.
Temperature and Pressure: High temperatures and pressures are typically employed to drive the reaction to completion.
Major Products
The primary product of the condensation reaction between benzene-1,3-dicarboxylic acid and hexane-1,6-diamine is a polyamide, which can be further processed into fibers, films, or other materials.
科学研究应用
Benzene-1,3-dicarboxylic acid;hexane-1,6-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various polyamides and other polymers.
Biology: Studied for its potential use in biomedical applications, such as drug delivery systems and tissue engineering.
Medicine: Investigated for its biocompatibility and potential use in medical devices and implants.
Industry: Widely used in the production of Nylon 6,6, which is employed in textiles, automotive parts, and other industrial applications.
作用机制
The mechanism of action of benzene-1,3-dicarboxylic acid;hexane-1,6-diamine involves the formation of amide bonds between the carboxylic acid groups of benzene-1,3-dicarboxylic acid and the amine groups of hexane-1,6-diamine. This reaction results in the formation of a polyamide, which exhibits unique mechanical and chemical properties due to the presence of hydrogen bonding and other intermolecular interactions.
相似化合物的比较
Similar Compounds
Phthalic Acid: 1,2-benzenedicarboxylic acid, used in the production of plasticizers and resins.
Terephthalic Acid: 1,4-benzenedicarboxylic acid, used in the production of polyethylene terephthalate (PET) for plastic bottles and fibers.
Adipic Acid: Hexane-1,6-dioic acid, used in the production of Nylon 6,6 and other polyamides.
Uniqueness
Benzene-1,3-dicarboxylic acid;hexane-1,6-diamine is unique due to its specific combination of benzene-1,3-dicarboxylic acid and hexane-1,6-diamine, which results in a polyamide with distinct mechanical and chemical properties. This compound is particularly valued for its high strength, durability, and resistance to chemicals and heat, making it suitable for a wide range of industrial applications.
属性
CAS 编号 |
25722-07-0 |
|---|---|
分子式 |
C14H22N2O4 |
分子量 |
282.34 g/mol |
IUPAC 名称 |
benzene-1,3-dicarboxylic acid;hexane-1,6-diamine |
InChI |
InChI=1S/C8H6O4.C6H16N2/c9-7(10)5-2-1-3-6(4-5)8(11)12;7-5-3-1-2-4-6-8/h1-4H,(H,9,10)(H,11,12);1-8H2 |
InChI 键 |
FITNAOAKVDEJHB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCCN)CCN |
相关CAS编号 |
25722-07-0 13534-28-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



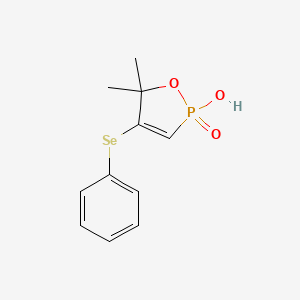

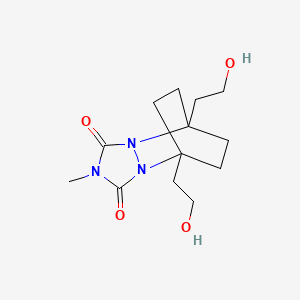
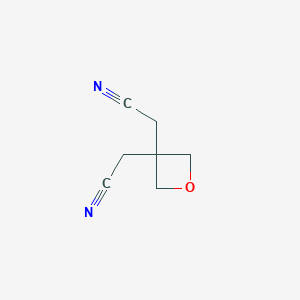
![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791283.png)
![(2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B12791290.png)
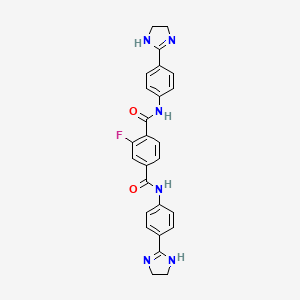
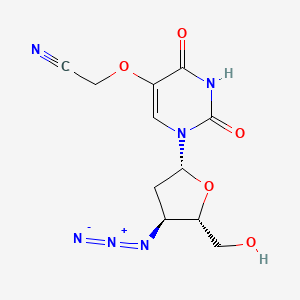
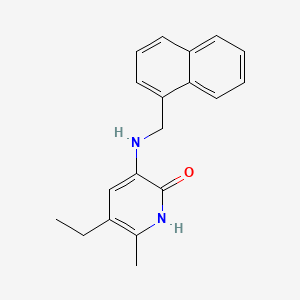
![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791299.png)
![N,6-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B12791312.png)

![{4-[Bis(2-hydroxyethyl)amino]phenyl}acetonitrile](/img/structure/B12791326.png)
